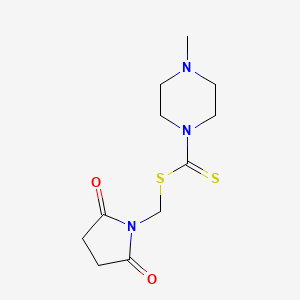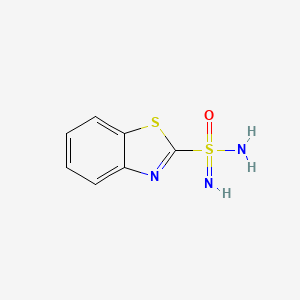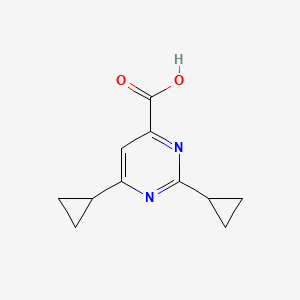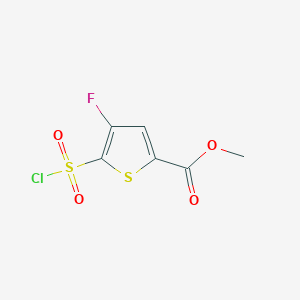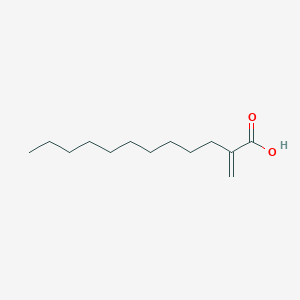
2-decyl acrylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl acrylic acid is an organic compound belonging to the family of unsaturated carboxylic acids It is characterized by the presence of a decyl group attached to the acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Decyl acrylic acid can be synthesized through several methods. One common approach involves the esterification of acrylic acid with decanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced via the oxidation of propylene to form acrylic acid, which is then esterified with decanol. The ester is subsequently hydrolyzed to obtain the final product. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Decyl acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The vinyl group in the acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Decyl acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology: The compound is employed in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the formulation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-decyl acrylic acid involves its interaction with various molecular targets and pathways. The vinyl group in the acrylic acid moiety is highly reactive and can undergo polymerization, leading to the formation of long-chain polymers. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid, used as a precursor for various polymers.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Ethylhexyl Acrylate: An ester of acrylic acid, used in the production of adhesives and coatings.
Uniqueness of 2-Decyl Acrylic Acid: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and enhances its compatibility with various substrates. This makes it particularly useful in applications requiring water-resistant or hydrophobic characteristics.
Properties
CAS No. |
52756-21-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methylidenedodecanoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
InChI Key |
YWZKHUXXEKYLCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)
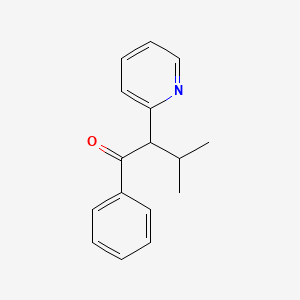

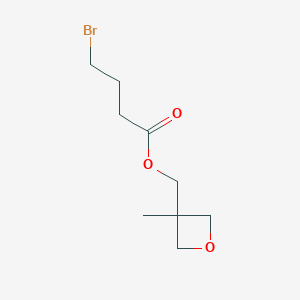

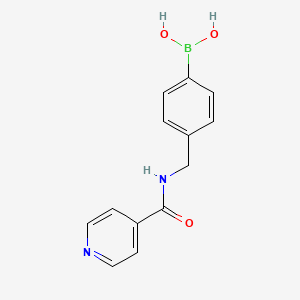
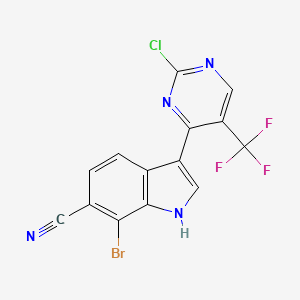
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
